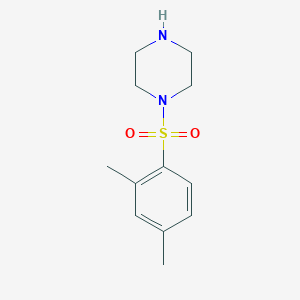

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

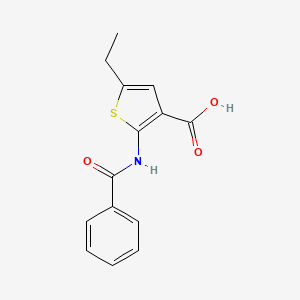

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives involves nucleophilic substitution reactions, starting from piperazine or its derivatives with benzenesulfonyl chloride or similar sulfonyl chlorides. For example, 1-benzenesulfonyl-4-benzhydryl-piperazine was synthesized from 1-benzhydryl piperazine with benzenesulfonyl chloride, indicating a methodology that could be adapted for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (Ananda Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives has been determined using X-ray crystallography, showing that these compounds often crystallize in monoclinic crystal classes. The piperazine ring typically adopts a chair conformation, with the geometry around the sulfur atom being distorted tetrahedral. Such structural analyses are crucial for understanding the compound's reactivity and interactions (Vinaya et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives is influenced by the presence of the sulfonyl and piperazine groups. These compounds participate in various chemical reactions, including nucleophilic substitutions, highlighting their potential as intermediates in the synthesis of more complex molecules. The study of these chemical properties is essential for the development of new synthetic routes and compounds (Jian, 2011).

Physical Properties Analysis

The physical properties of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine and its derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various scientific areas. These properties are determined through a combination of experimental techniques, including crystallography and spectroscopy, providing insights into the compound's stability, solubility, and crystalline form (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives are characterized by their reactivity, which is significantly influenced by the sulfonyl and piperazine functional groups. These groups impact the compound's acidity, basicity, and nucleophilicity, playing a crucial role in its chemical behavior and reactivity in organic synthesis. Understanding these properties is essential for the development of new chemical entities and their application in various research fields (Kumara et al., 2017).

Scientific Research Applications

Structural and Crystallographic Studies

1-Benzenesulfonyl-4-benzhydryl-piperazine, a derivative of the compound , has been synthesized and thoroughly analyzed through X-ray crystallography, revealing detailed insights into its molecular structure and confirming its chair conformation and distorted tetrahedral geometry around the sulfur atom. These findings can be pivotal for understanding the physicochemical properties and potential applications of similar sulfonyl-piperazine compounds (Ananda Kumar et al., 2007).

Potential Therapeutic Applications

1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their ability to inhibit human breast cancer cell proliferation, particularly MDA-MB-231 cells. One specific derivative demonstrated significant inhibitory activity, marking these compounds as potential candidates for chemotherapeutic agents (Ananda Kumar et al., 2007).

Enzyme Inhibition for Disease Treatment

Piperazine derivatives have been recognized for their role in inhibiting human acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatments. Specific derivatives have shown the ability to bind at crucial sites of the enzyme, potentially offering therapeutic benefits for conditions like Alzheimer's by inhibiting amyloid peptides aggregation (Varadaraju et al., 2013).

Antibacterial Applications

Certain piperazine derivatives have displayed potent antibacterial properties, with particular effectiveness against specific bacterial strains. Notably, a derivative exhibited superior antibacterial efficacy compared to the reference drug Ciprofloxacin, indicating its potential as a potent antibacterial agent (Mekky & Sanad, 2020).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZYXWMWRJJGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266715 |

Source

|

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine | |

CAS RN |

524711-32-8 |

Source

|

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524711-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)